3-amino-4-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide
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Overview
Description
3-amino-4-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including an amino group, a chlorophenyl group, a thiazole ring, and a cyclohepta[b]thieno[3,2-e]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 2-chlorophenylamine, thiazole derivatives, and cyclohepta[b]thieno[3,2-e]pyridine intermediates. The reactions are carried out under controlled conditions, such as specific temperatures, pH levels, and the presence of catalysts or reagents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted chlorophenyl derivatives. These products can be further utilized in various applications, including drug development and materials science.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities, such as enzyme inhibition, antimicrobial properties, and anticancer effects. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored as a potential drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of 3-amino-4-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)-5-methoxybenzo[b]furan
- 4-(2-chlorophenyl)-1,3-thiazol-2-amine
- 3-((5-chloro-4-(4-chlorophenyl)thiazol-2-yl)(4-sulfamoylphenyl)amino)propanoic acid
Uniqueness
Compared to similar compounds, 3-amino-4-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C22H19ClN4OS2 |
---|---|
Molecular Weight |
455.0 g/mol |
IUPAC Name |
6-amino-8-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide |
InChI |
InChI=1S/C22H19ClN4OS2/c23-14-8-5-4-6-12(14)16-13-7-2-1-3-9-15(13)26-21-17(16)18(24)19(30-21)20(28)27-22-25-10-11-29-22/h4-6,8,10-11H,1-3,7,9,24H2,(H,25,27,28) |
InChI Key |
QBFBXOUSMCQQQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)N=C3C(=C2C4=CC=CC=C4Cl)C(=C(S3)C(=O)NC5=NC=CS5)N |
Origin of Product |
United States |
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